

Spectroscopic Profile of Dimethyl 1,4-cyclohexanedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl 1,4-cyclohexanedicarboxylate
Cat. No.:	B153644

[Get Quote](#)

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 1,4-cyclohexanedicarboxylate**, a significant compound in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for **Dimethyl 1,4-cyclohexanedicarboxylate** is presented below. This compound exists as two stereoisomers, cis and trans, and where available, data for both are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Dimethyl 1,4-cyclohexanedicarboxylate**

Isomer	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
trans	~2.0 - 2.2	m	8H	Cyclohexane-H
3.67	s	6H	-OCH ₃	
cis	Data not readily available in searched resources.	-	-	-

Table 2: ¹³C NMR Spectroscopic Data for **Dimethyl 1,4-cyclohexanedicarboxylate**

Isomer	Chemical Shift (δ) ppm	Assignment
trans	Data not readily available in a quantitative format.	-
cis	Data not readily available in a quantitative format.	-

Note: While general ¹H and ¹³C NMR spectra are referenced in various databases, detailed and assigned quantitative data, particularly for the cis-isomer, is not consistently available in the public domain.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Peak Assignments for **Dimethyl 1,4-cyclohexanedicarboxylate**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2950	C-H (alkane)	Stretching
~1735	C=O (ester)	Stretching
~1440	C-H (alkane)	Bending
~1200	C-O (ester)	Stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Dimethyl 1,4-cyclohexanedicarboxylate**

m/z	Ion	Relative Intensity
200	[M] ⁺ (Molecular Ion)	Present
169	[M - OCH ₃] ⁺	-
140	Fragment	High
108	Fragment	High
81	Fragment	-

Note: The relative intensities of all fragments are not consistently reported across various sources.

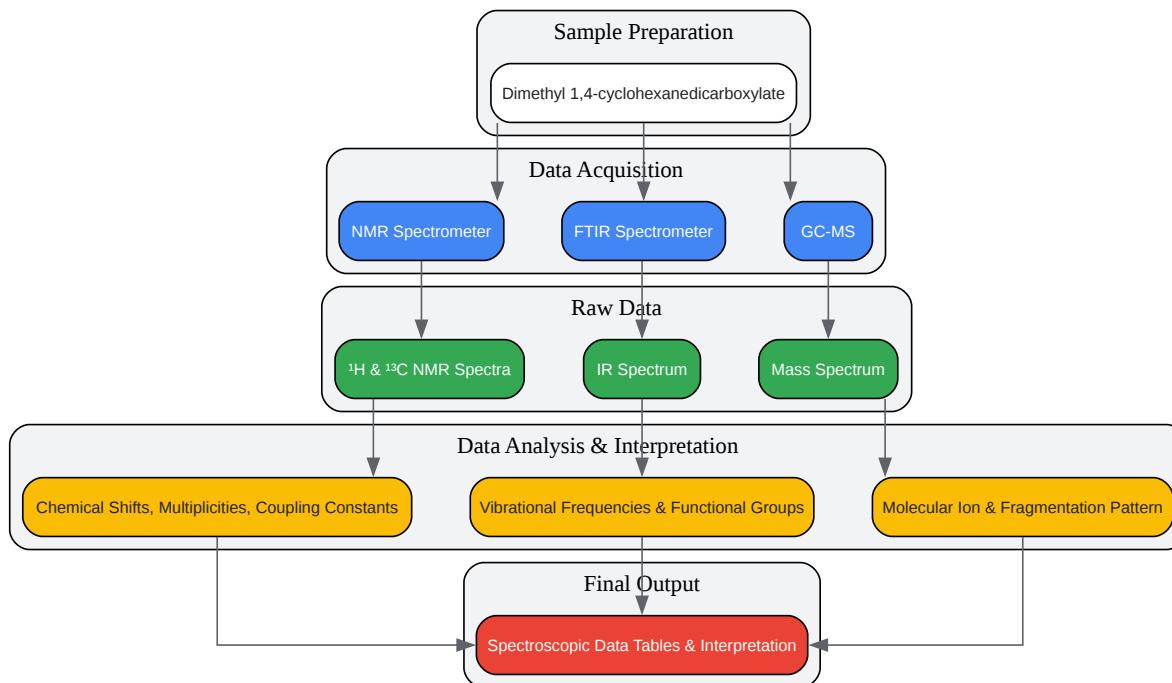
Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **Dimethyl 1,4-cyclohexanedicarboxylate** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy


- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum. The data is typically collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like esters.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.
- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for **Dimethyl 1,4-cyclohexanedicarboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl 1,4-cyclohexanedicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153644#spectroscopic-data-nmr-ir-ms-of-dimethyl-1-4-cyclohexanedicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com